molecular formula C11H20O2 B2614165 2-Cyclopentyl-3,3-dimethylbutanoic acid CAS No. 1535372-08-7

2-Cyclopentyl-3,3-dimethylbutanoic acid

Cat. No.: B2614165
CAS No.: 1535372-08-7
M. Wt: 184.279
InChI Key: UXRVXFFPRGIEMZ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3,3-dimethylbutanoic acid is a carboxylic acid with the molecular formula C11H20O2. This compound is of interest due to its potential biological activity and various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-3,3-dimethylbutanoic acid typically involves the alkylation of cyclopentanone followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and alkyl halides for the alkylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

2-Cyclopentyl-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

as a carboxylic acid, it likely interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • Cyclopentylacetic acid
  • 3,3-Dimethylbutanoic acid
  • Cyclopentylpropanoic acid

Comparison: 2-Cyclopentyl-3,3-dimethylbutanoic acid is unique due to its specific structural features, which combine a cyclopentyl ring with a dimethyl-substituted butanoic acid chain. This unique structure may confer distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-cyclopentyl-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9(10(12)13)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVXFFPRGIEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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